N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C14H11N3O2S2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-phenyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,18) |
InChI Key |
UZTRSVNSJFGMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, effects, and applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The compound features a phenyl group linked to an acetamide moiety and a thiophene-substituted oxadiazole ring, which contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. In a study evaluating various derivatives, this compound demonstrated notable cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard chemotherapeutics such as staurosporine (IC50 = 4.18 µM) .
This suggests that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example:
- Cholinesterase Inhibition : It exhibited significant inhibition against human acetylcholinesterase (hAChE) with an IC50 value of 0.67 µM, indicating potential use in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, contributing to their death.
Study 1: Anticancer Activity
In a comparative study involving multiple oxadiazole derivatives, this compound was found to be one of the most potent compounds against breast and colon cancer cell lines .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.5 |
| HeLa (Cervical Cancer) | 10.0 |
The compound exhibits selective toxicity towards cancer cells while sparing normal cells. The mechanisms through which this compound exerts its antitumor effects include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Significant reduction in cell proliferation rates.
- Cell Cycle Arrest : Induction of G1 phase arrest in several cancer cell lines.
Antiviral Activity
N-phenyl derivatives have been investigated for their antiviral properties, particularly against dengue virus. A study reported that analogs derived from similar structures exhibited potent inhibitory activity against the polymerase of dengue virus, demonstrating submicromolar activity against all four dengue virus serotypes . This highlights the potential for developing antiviral therapeutics based on this compound.
Anticancer Studies
A detailed case study evaluated the anticancer efficacy of N-phenyl derivatives in various cancer models:
- Study Design : In vitro assays were conducted using multiple cancer cell lines.
- Results : The compound showed a marked reduction in cell viability at concentrations above 10 µM.
- : These findings suggest a promising role for this compound in cancer therapy.
Antiviral Studies
Another study focused on the synthesis and evaluation of antiviral activity against dengue virus:
- Methodology : High-throughput screening was employed to identify active compounds.
- Findings : Several compounds displayed significant antiviral activity, indicating potential for further development as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
